molecular formula C12H15F B3048507 1-Cyclohexyl-3-fluorobenzene CAS No. 1717-83-5

1-Cyclohexyl-3-fluorobenzene

Cat. No.: B3048507
CAS No.: 1717-83-5
M. Wt: 178.25 g/mol
InChI Key: HKMLIHLPRGKCQZ-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-fluorobenzene is an organic compound with the molecular formula C12H15F It consists of a benzene ring substituted with a cyclohexyl group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-3-fluorobenzene can be synthesized through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions. The process requires careful control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product .

Comparison with Similar Compounds

  • 1-Cyclohexyl-4-fluorobenzene
  • 1-Cyclohexyl-2-fluorobenzene
  • 1-Cyclohexyl-3-chlorobenzene

Uniqueness: 1-Cyclohexyl-3-fluorobenzene is unique due to the specific positioning of the cyclohexyl and fluorine substituents on the benzene ring. This arrangement influences its reactivity and the types of reactions it can undergo compared to its isomers and analogs .

Properties

IUPAC Name

1-cyclohexyl-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMLIHLPRGKCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20596672
Record name 1-Cyclohexyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1717-83-5
Record name 1-Cyclohexyl-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20596672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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